

A Comparative Guide to the Spectroscopic Cross-Referencing of 5-Hydroxy-2-methylbenzaldehyde

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Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzaldehyde

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This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for the characterization of **5-Hydroxy-2-methylbenzaldehyde**. Due to the limited availability of a complete, publicly accessible experimental NMR dataset for this specific compound, this document outlines a standard protocol for its analysis, presents data for structurally similar compounds for cross-referencing, and discusses alternative analytical techniques.

Spectroscopic Data for Aromatic Aldehydes: A Comparative Overview

While a complete, experimentally verified ^1H and ^{13}C NMR dataset for **5-Hydroxy-2-methylbenzaldehyde** is not readily available in public spectral databases, we can infer expected chemical shifts by examining related structures. For instance, the presence of an aldehyde group typically results in a proton signal around 9.9 ppm in the ^1H NMR spectrum. Aromatic protons will resonate in the region of 7-8 ppm, with their exact shifts and coupling constants influenced by the positions of the hydroxyl and methyl substituents. In the ^{13}C NMR spectrum, the carbonyl carbon of the aldehyde is highly deshielded and expected to appear around 190-195 ppm.

To aid in the analysis of **5-Hydroxy-2-methylbenzaldehyde**, the following table summarizes ^1H and ^{13}C NMR data for the related compound, 2-methylbenzaldehyde. Researchers can use this

data as a reference point for interpreting the spectra of the target molecule, anticipating shifts due to the additional hydroxyl group.

Table 1: NMR Spectral Data for 2-methylbenzaldehyde

¹ H NMR (DMSO-d ₆)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Aldehyde H	~9.9	s	-
Aromatic H	7.34	d	7.5
Methyl H	2.61	s	-

¹³ C NMR (DMSO-d ₆)	Chemical Shift (δ) ppm
C=O	193.3
Aromatic C	140.1, 133.9, 133.8, 131.7, 131.3, 126.4
Methyl C	19.0

Note: Data is based on typical values for 2-methylbenzaldehyde and may vary slightly based on experimental conditions.

Alternative Analytical Techniques

Beyond NMR, several other analytical methods are crucial for the comprehensive characterization of **5-Hydroxy-2-methylbenzaldehyde**:

- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[\[1\]](#)
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.[\[1\]](#)
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and can be coupled with other detectors for further characterization.

- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds.[\[1\]](#)

Table 2: Comparison of Analytical Techniques for the Characterization of **5-Hydroxy-2-methylbenzaldehyde**

Technique	Information Provided	Advantages	Limitations
NMR Spectroscopy	Detailed structural information, including connectivity and stereochemistry.	Non-destructive, provides unambiguous structure elucidation.	Requires larger sample amounts, can be time-consuming.
Mass Spectrometry	Molecular weight and fragmentation patterns.	High sensitivity, small sample size required.	Does not provide detailed structural information on its own.
IR Spectroscopy	Presence of functional groups.	Fast, non-destructive.	Provides limited information on the overall structure.
HPLC	Purity assessment and quantification.	High resolution, quantitative.	Requires a suitable chromophore for UV detection.
GC-MS	Separation and identification of volatile components.	High sensitivity and selectivity.	Compound must be volatile and thermally stable.

Experimental Protocols

A standardized experimental protocol is essential for obtaining high-quality, reproducible NMR data.

Standard Protocol for ^1H and ^{13}C NMR Spectroscopy

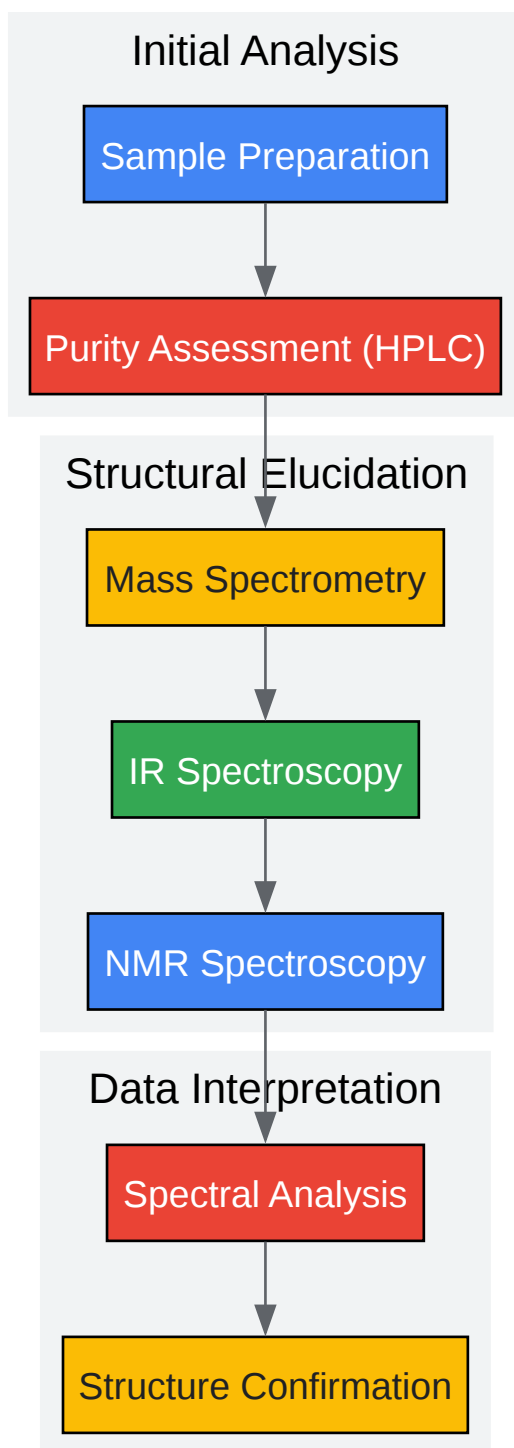
- Sample Preparation:

- Weigh approximately 5-10 mg of **5-Hydroxy-2-methylbenzaldehyde**.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Filter the solution into a 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- Data Acquisition:
 - ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, and number of scans.
 - ¹³C NMR: Acquire a one-dimensional carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum. Key parameters include spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Workflow and Data Analysis

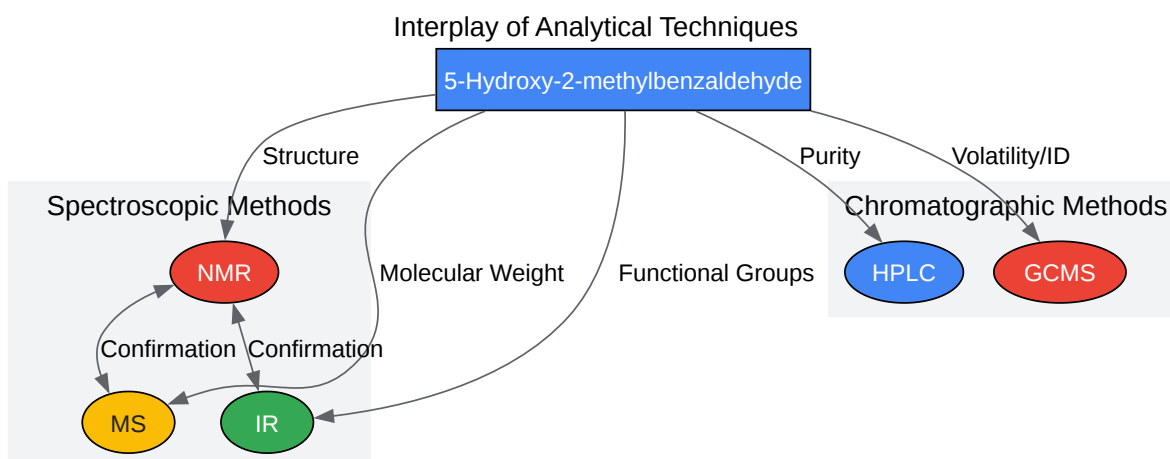
The following diagrams illustrate the logical workflow for compound characterization and the relationships between different analytical techniques.

Compound Characterization Workflow



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Caption: A logical workflow for the characterization of an organic compound.



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Caption: Relationships between analytical techniques for compound analysis.

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References

- 1. 5-Hydroxy-2-methylbenzaldehyde | C₈H₈O₂ | CID 585875 - PubChem [pubchem.ncbi.nlm.nih.gov]
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